![molecular formula C14H11ClO3 B6324849 4-(4-Chloro-3-methylphenoxy)benzoic acid CAS No. 925005-02-3](/img/structure/B6324849.png)
4-(4-Chloro-3-methylphenoxy)benzoic acid
Overview
Description
4-(4-Chloro-3-methylphenoxy)benzoic acid (4-CMB) is a synthetic organic compound with a wide range of uses in the scientific research community. It is a versatile compound that can be used for a variety of purposes, including synthesis, drug development, and laboratory experiments.
Scientific Research Applications
Plant Growth Regulation
Studies on plant growth-regulating substances have explored various chloro- and methyl-substituted phenoxyacetic and benzoic acids. In benzoic acids, active compounds were found with disubstitution, particularly those with chloro-derivatives. Benzoic acids with substitution in the 4-position, including 4-(4-chloro-3-methylphenoxy)benzoic acid, generally exhibited weak or no growth-promoting activity, suggesting a specific role in regulating plant growth (Pybus, Smith, Wain, & Wightman, 1959).
Herbicide Degradation and Environmental Impact
Research on phenoxyalkanoic acid herbicides has shown that these compounds, including variants similar to 4-(4-chloro-3-methylphenoxy)benzoic acid, undergo degradation in soil and aquatic environments. This includes the study of enantiomerization and enantioselective degradation, which are significant for understanding the environmental fate and ecological impact of such compounds (Müller & Buser, 1997; Buser & Müller, 1998).
Analytical Methodology in Environmental Studies
Advanced analytical methods have been developed for the detection of chlorophenoxy acid herbicides in water. These methods are crucial for monitoring environmental contaminants and include techniques like in situ esterification combined with liquid-liquid extraction (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Marine-Derived Fungal Compounds
Research has identified bioactive phenyl ether derivatives from marine-derived fungi, including compounds structurally similar to 4-(4-chloro-3-methylphenoxy)benzoic acid. These findings contribute to the discovery of novel compounds with potential pharmaceutical or agrochemical applications (Xu et al., 2017; He et al., 2015).
Photodegradation Studies
The study of photodecomposition of chlorobenzoic acids, including those similar to 4-(4-chloro-3-methylphenoxy)benzoic acid, provides insight into their environmental degradation pathways and potential impact on ecosystems (Crosby & Leitis, 1969).
properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-8-12(6-7-13(9)15)18-11-4-2-10(3-5-11)14(16)17/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWOQOMNFSOVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.